Cas no 1451391-92-6 (Lithium trimethoxy(thiazol-2-yl)borate)

Lithium trimethoxy(thiazol-2-yl)borate is an organoboron compound featuring a thiazole heterocycle bound to a borate center. This reagent is particularly valued in synthetic chemistry for its stability and reactivity as a nucleophilic boron source, enabling efficient cross-coupling reactions such as Suzuki-Miyaura transformations. The thiazolyl moiety enhances its utility in constructing heterocyclic frameworks, which are prevalent in pharmaceuticals and agrochemicals. Its lithium salt form ensures good solubility in polar aprotic solvents, facilitating controlled reactivity under mild conditions. The trimethoxyborate group further contributes to its handling convenience and compatibility with diverse reaction conditions, making it a versatile intermediate in organometallic and medicinal chemistry applications.
Lithium trimethoxy(thiazol-2-yl)borate structure
1451391-92-6 structure
商品名:Lithium trimethoxy(thiazol-2-yl)borate
CAS番号:1451391-92-6
MF:C6H11BLiNO3S
メガワット:194.973440408707
MDL:MFCD26131440
CID:2092671
PubChem ID:86280187

Lithium trimethoxy(thiazol-2-yl)borate 化学的及び物理的性質

名前と識別子

    • Lithium trimethoxy(thiazol-2-yl)borate
    • CS-0175041
    • 1451391-92-6
    • MFCD26131440
    • Lithiumtrimethoxy(thiazol-2-yl)borate
    • lithium;trimethoxy(1,3-thiazol-2-yl)boranuide
    • Lithium (Thiazol-2-yl)trimethoxyborate
    • CS2934
    • SY257793
    • MDL: MFCD26131440
    • インチ: InChI=1S/C6H11BNO3S.Li/c1-9-7(10-2,11-3)6-8-4-5-12-6;/h4-5H,1-3H3;/q-1;+1
    • InChIKey: AVPARELZBUTGNZ-UHFFFAOYSA-N
    • ほほえんだ: CO[B-](C1=NC=CS1)(OC)OC.[Li+]

計算された属性

  • せいみつぶんしりょう: 195.0712730g/mol
  • どういたいしつりょう: 195.0712730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 142
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.8Ų

Lithium trimethoxy(thiazol-2-yl)borate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB452962-1 g
Lithium trimethoxy(thiazol-2-yl)borate; .
1451391-92-6
1g
€1,160.10 2023-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y19375-5g
Lithium trimethoxy(thiazol-2-yl)borate
1451391-92-6 95%
5g
¥11259.0 2024-07-15
Chemenu
CM189861-1g
Lithium trimethoxy(thiazol-2-yl)borate
1451391-92-6 95%
1g
$*** 2023-03-30
Alichem
A059005672-1g
Lithium trimethoxy(thiazol-2-yl)borate
1451391-92-6 95%
1g
$550.00 2022-04-02
eNovation Chemicals LLC
D697118-10g
Lithium (Thiazol-2-yl)trimethoxyborate
1451391-92-6 95%
10g
$1925 2024-07-20
eNovation Chemicals LLC
D697118-0.25g
Lithium (Thiazol-2-yl)trimethoxyborate
1451391-92-6 95%
0.25g
$285 2024-07-20
eNovation Chemicals LLC
D697118-5g
Lithium (Thiazol-2-yl)trimethoxyborate
1451391-92-6 95%
5g
$1265 2024-07-20
A2B Chem LLC
AI36211-250mg
Lithium trimethoxy(thiazol-2-yl)borate
1451391-92-6 95%
250mg
$305.00 2024-04-20
eNovation Chemicals LLC
D697118-1g
Lithium (Thiazol-2-yl)trimethoxyborate
1451391-92-6 95%
1g
$495 2025-02-21
eNovation Chemicals LLC
D697118-5g
Lithium (Thiazol-2-yl)trimethoxyborate
1451391-92-6 95%
5g
$1265 2025-02-21

Lithium trimethoxy(thiazol-2-yl)borate 関連文献

Lithium trimethoxy(thiazol-2-yl)borateに関する追加情報

Introduction to Lithium Trimethoxy(Thiazol-2-yl)Borate (CAS No. 1451391-92-6)

Lithium Trimethoxy(thiazol-2-yl)borate, a compound with the chemical formula C₆H₉BLiNO₂S, is a specialized organoboron derivative that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 1451391-92-6, is particularly notable for its unique structural properties and potential applications in various chemical processes. The presence of both lithium and boron atoms in its molecular structure imparts distinct reactivity and stability, making it a subject of intense research interest.

The< strong>Lithium Trimethoxy(thiazol-2-yl)borate molecule consists of a boron atom coordinated to three methoxy groups and a thiazole ring, which is a five-membered heterocyclic compound containing sulfur. This specific arrangement not only influences its chemical behavior but also opens up possibilities for diverse applications, particularly in the development of new catalysts and ligands. The thiazole moiety, known for its stability and versatility, plays a crucial role in modulating the reactivity of the boron center, thereby enhancing its utility in synthetic chemistry.

In recent years, there has been a growing interest in organoboron compounds due to their broad range of applications in pharmaceuticals, agrochemicals, and materials science. Among these compounds, lithium-based borates have emerged as particularly promising due to their ability to participate in various organic transformations efficiently. The< strong>Lithium Trimethoxy(thiazol-2-yl)borate is no exception and has been studied for its potential use as a catalyst or intermediate in the synthesis of complex organic molecules.

One of the most compelling aspects of< strong>Lithium Trimethoxy(thiazol-2-yl)borate is its role in cross-coupling reactions, which are fundamental transformations in modern synthetic organic chemistry. These reactions involve the coupling of two different organic fragments to form a new carbon-carbon bond. The boron center in< strong>Lithium Trimethoxy(thiazol-2-yl)borate can act as a Lewis acid catalyst, facilitating such reactions under mild conditions. This property makes it an attractive candidate for use in pharmaceutical synthesis, where high selectivity and yield are often required.

The< strong>Lithium Trimethoxy(thiazol-2-yl)borate has also been explored for its potential applications in materials science. Boron-containing compounds are known for their ability to form stable coordination complexes with various metals, which can be utilized to create novel materials with tailored properties. For instance, the boron center can be used to anchor the thiazole ring onto a metal surface, creating a highly active catalytic site. Such materials have potential applications in catalysis, sensors, and even electronic devices.

Recent research has highlighted the< strong>Lithium Trimethoxy(thiazol-2-yl)borate's role in the development of new pharmaceutical agents. The thiazole ring is a common motif in many bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors. By incorporating this ring into an organoboron compound like< strong>Lithium Trimethoxy(thiazol-2-yl)borate, researchers can design molecules with enhanced bioactivity and selectivity. This approach has led to the discovery of several novel compounds with potential therapeutic applications.

The synthesis of< strong>Lithium Trimethoxy(thiazol-2-yl)borate is another area of active research. While the exact synthetic route can vary depending on the desired purity and scale of production, common methods involve the reaction of lithium alkoxides with appropriate boron precursors in the presence of thiazole derivatives. Advances in synthetic methodologies have enabled researchers to produce high-purity samples of this compound, which are essential for both academic research and industrial applications.

The< strong>Lithium Trimethoxy(thiazol-2-yl)borate exhibits interesting physicochemical properties that make it suitable for various applications. For instance, it has been shown to be soluble in many common organic solvents, which facilitates its use in solution-phase reactions. Additionally, its stability under various reaction conditions makes it a reliable reagent for long-term studies or large-scale syntheses.

In conclusion,< strong>Lithium Trimethoxy(thiazol-2-yl)borate (CAS No. 1451391-92-6) is a versatile organoboron compound with significant potential in pharmaceutical chemistry and materials science. Its unique structural features and reactivity make it an attractive candidate for use as a catalyst or intermediate in various chemical processes. As research continues to uncover new applications for this compound, it is likely that< strong>Lithium Trimethoxy(thiazol-2-yl)borate will play an increasingly important role in both academic research and industrial development.

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